N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. This structure is characterized by a pentyl chain at position 4 of the triazolo-pyrimidine ring and a propanamide side chain substituted with a 4-methoxybenzyl group. The pentyl chain likely enhances lipophilicity, while the methoxybenzyl group may influence metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(7-oxo-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-3-4-5-13-27-22(30)21-18(12-14-32-21)28-19(25-26-23(27)28)10-11-20(29)24-15-16-6-8-17(31-2)9-7-16/h6-9,12,14H,3-5,10-11,13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRIEUDCLPTQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno-Triazolo-Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions, using reagents like hydrazine or its derivatives.
Attachment of the Pentyl Chain: This can be achieved through alkylation reactions, where a pentyl halide reacts with the intermediate compound.
Introduction of the Methoxybenzyl Group: This step might involve a nucleophilic substitution reaction where the methoxybenzyl chloride reacts with the intermediate.
Formation of the Propanamide Moiety: This final step could involve amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the carbonyl group in the thieno-triazolo-pyrimidine core, potentially forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl and pentyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions might include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
Recent studies have indicated that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit significant anti-inflammatory effects. The compound has been synthesized and tested for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays demonstrated that it effectively reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .
Anti-cancer Activity
The compound has also shown promise in cancer research. Its structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds containing the thieno-triazolo framework have been reported to induce apoptosis in cancer cells by activating caspase pathways . In vivo studies are needed to confirm these effects and assess the therapeutic potential in clinical settings.
Neuroprotective Effects
Emerging evidence suggests that N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide may possess neuroprotective properties. Research indicates that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Structural Insights and Mechanism of Action
The unique structure of this compound contributes to its biological activity. The thieno-triazolo moiety is believed to interact with specific biological targets such as kinases and receptors involved in inflammatory pathways. Structural modifications can enhance its potency and selectivity for these targets.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of thieno-triazolo derivatives including the compound showed a dose-dependent inhibition of TNF-alpha production in LPS-stimulated macrophages. The results indicated a significant reduction in inflammation markers compared to control groups .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation involving human cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxic effects. Results demonstrated that the compound induced cell death through apoptosis mechanisms at micromolar concentrations .
Data Summary Table
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-methoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
Core Structure: Shares the same thieno-triazolo-pyrimidine core as the target compound. Key Differences:
- Substituents : A methyl group replaces the pentyl chain at position 4, reducing lipophilicity. The side chain is a butanamide linked to a 4-methoxyphenyl group instead of a propanamide with a 4-methoxybenzyl group.
Implications : - The shorter alkyl chain (methyl vs. pentyl) may decrease membrane permeability but improve aqueous solubility.
- The phenyl vs. Source: PubChem .
Benzo[4,5]imidazo[1,2-a]pyrimidine and Dipyrimido Derivatives (3e, 3b)
Core Structure: Features a benzoimidazo-pyrimidine (3e) or dipyrimido scaffold (3b), distinct from the thieno-triazolo-pyrimidine core. Key Differences:
- Heterocyclic Framework : The benzoimidazo-pyrimidine and dipyrimido cores introduce additional nitrogen atoms and aromaticity, altering electronic properties and hydrogen-bonding capacity.
- Substituents : Both compounds include a methoxy group and a piperazine moiety (3e, 3b), which introduces basicity and enhances solubility. The acrylamide group in 3e/3b may enable covalent binding to targets, unlike the stable amide in the target compound.
Implications : - The piperazine group could improve solubility and pharmacokinetics but may increase metabolic instability.
- Source: Wiley-VCH .
Triazine Derivative with Pyrrolidine and Dimethylamino Groups
Core Structure: A triazine core substituted with hydroxymethyl, dimethylamino, and pyrrolidine groups. Key Differences:
- Substituents: Multiple polar groups (dimethylamino, hydroxymethyl) increase hydrophilicity, while the pyrrolidine and butyryl groups add conformational flexibility. Implications:
- High polarity may enhance aqueous solubility but reduce blood-brain barrier penetration.
- The complex substituent array could lead to off-target interactions or metabolic challenges.
Source : Research paper .
Structural and Functional Comparison Table
Biological Activity
N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Pharmacological Targets
- Enzyme Inhibition : The compound has shown potential as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes.
- Antitumor Activity : Some derivatives of similar chemical structures have demonstrated cytotoxic effects against cancer cell lines. The specific thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine moiety is believed to contribute to these effects through apoptosis induction.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in Table 1.
Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic potential of related thieno[2,3-e][1,2,4]triazolo derivatives against glioblastoma multiforme and breast adenocarcinoma cell lines, this compound exhibited significant antiproliferative activity with IC50 values in the low nanomolar range. Morphological assessments indicated characteristic apoptotic features such as chromatin condensation and cell shrinkage.
Study 2: PDE Inhibition
Another investigation focused on the compound's ability to inhibit phosphodiesterase enzymes. The results showed that it effectively reduced PDE activity with an IC50 value comparable to established inhibitors like rolipram. This suggests potential therapeutic applications in conditions characterized by elevated inflammatory responses mediated by cyclic AMP levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
